N-butyl-N-phenyl-8-quinolinesulfonamide
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Overview
Description
N-butyl-N-phenyl-8-quinolinesulfonamide is a member of quinolines.
Scientific Research Applications
1. Serotonin Receptor Ligand Development
N-butyl-N-phenyl-8-quinolinesulfonamide derivatives are explored in the development of ligands for serotonin receptors. For instance, arene- and quinoline-sulfonamides have been synthesized and evaluated for their affinity for various serotonin receptors, including 5-HT(1A), 5-HT(2A), 5-HT(6), and 5-HT(7) (Zajdel et al., 2011). This research is significant in the context of developing new treatments for conditions influenced by serotonin levels.
2. Antiviral Research
The quinolinesulfonamide framework has been utilized in the synthesis of compounds with antiviral properties. Research in the 1960s focused on synthesizing N-alkanoyl-5-acetamido-8-quinolinesulfonamide compounds and testing their effects against the Japanese B encephalitis virus (Kawahata et al., 1960).
3. Monoaminooxidase Inhibition
Compounds with N-2 propynyl-ω-aminoalkyl-substituted 8-quinolinesulfonamides structure, which are potential inhibitors of monoaminooxidase, have been synthesized. These compounds could be relevant in the treatment of neurological disorders, as monoaminooxidase plays a key role in the metabolism of neurotransmitters (Gracheva et al., 1978).
4. Computational Evaluation of Molecular Structure
Advanced computational studies have been conducted to evaluate the molecular structure, electronic properties, and spectroscopic profiling of 8-Quinolinesulfonamide. Such studies are critical for understanding the potential applications of these compounds in various scientific fields, including drug development (FazilathBasha et al., 2021).
5. Catalytic Applications
Research has explored the use of quinolinesulfonamide derivatives in catalysis. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and assessed as catalysts for transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
6. Multi-Receptor Agents in CNS Disorders
Quinoline- and isoquinoline-sulfonamide derivatives have been synthesized and evaluated as multi-receptor agents (targeting 5-HT1A/5-HT2A/5-HT7 and D2/D3/D4 receptors). These agents have potential applications in treating central nervous system disorders, including depression and anxiety (Zajdel et al., 2012).
Properties
Molecular Formula |
C19H20N2O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-butyl-N-phenylquinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20N2O2S/c1-2-3-15-21(17-11-5-4-6-12-17)24(22,23)18-13-7-9-16-10-8-14-20-19(16)18/h4-14H,2-3,15H2,1H3 |
InChI Key |
BFHHVGFGNFAUBS-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
solubility |
9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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